molecular formula C9H14NO5P B019348 Fosopamine CAS No. 103878-96-2

Fosopamine

Cat. No. B019348
CAS RN: 103878-96-2
M. Wt: 247.18 g/mol
InChI Key: WHEGQKBWPSOMHG-UHFFFAOYSA-N
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Description

Fosopamine is a small molecule drug . It is also known by the synonyms Z-2055, SIM-2055, and S-2055 . Its molecular formula is C9H14NO5P .


Synthesis Analysis

While specific synthesis details for Fosopamine were not found, it’s worth noting that the synthesis of similar dopamine-based materials has been extensively studied . For instance, dopamine can self-polymerize to form polydopamine in weak alkaline solution with the presence of oxygen .


Chemical Reactions Analysis

While specific chemical reactions involving Fosopamine were not found, it’s important to note that dopamine-based materials, which Fosopamine is likely related to, have unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility, and biodegradability .

Scientific Research Applications

  • Behavioral Studies in Rats and Monkeys : Fast-Scan Cyclic Voltammetry (FSCV) has been used to investigate how rapid changes in striatal dopamine concentration contribute to reinforcement, goal-directed behavior, and locomotion in awake and behaving rats (Fortin et al., 2015). Additionally, FSCV has allowed for the measurement of real-time dopamine concentrations in awake, behaving monkeys, providing a platform for advanced behavioral studies and a primate model for preclinical research (Schluter et al., 2014).

  • Neuropsychiatric Disorders : Studies have shown that abnormal dopaminergic transmission plays a role in the pathogenesis of neuropsychiatric disorders like addiction, Parkinson's disease, and schizophrenia. FSCV studies have provided insights into these mechanisms (Grinevich et al., 2022).

  • Neurodegenerative Diseases and Aging : Electrochemical methods like FSCV have been used to study changes in dopamine levels during aging or in neurodegenerative diseases (Shin & Venton, 2018).

  • Dopamine Research in Psychiatry and Psychopharmacology : Dopamine research has significantly impacted biological psychiatry and psychopharmacology, influencing our understanding of various psychological and neurobiological processes (Iversen & Iversen, 2007).

  • Reward Processing and Learning : In vivo FSCV experiments in awake rodents have provided insight into dopaminergic mechanisms involved in reward processing and learning (Wickham et al., 2015).

  • Obesity and Reward Mechanisms : Neuroimaging studies have identified irregularities in brain regions implicated in reward, emotion, memory, and homeostatic regulation of intake in obese individuals (Carnell et al., 2012).

  • Myopia Development : Research on dopamine D2 receptor (D2R) activation has been critical for understanding the development of form-deprivation myopia in mice (Huang et al., 2014).

  • Event-Related Potentials and Reward : Genetic variation in dopamine has been shown to moderate neural responses during reward anticipation and delivery, offering insights into the neural basis of these processes (Foti & Hajcak, 2012).

Safety And Hazards

A specific safety data sheet for Fosopamine was not found in the search results . Therefore, the safety and hazards associated with Fosopamine are not known at this time.

Future Directions

While specific future directions for Fosopamine were not found, it’s worth noting that the field of dopamine-based materials, which Fosopamine is likely related to, is rapidly evolving . This includes changes in technology-assisted ways of running clinical trials, capturing patient health outcomes and preferences, an increasing societal demand for diversity and inclusion, and efforts to improve clinical trial efficiency, transparency, and accountability .

properties

IUPAC Name

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGQKBWPSOMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869409
Record name 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosopamine

CAS RN

103878-96-2
Record name Fosopamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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